Decitabine Impurity 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decitabine Impurity 6 is a byproduct formed during the synthesis and degradation of decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine is known for its role as a hypomethylating agent, which inhibits DNA methyltransferase, leading to DNA hypomethylation and subsequent alterations in gene expression .
Mechanism of Action
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . Its primary target is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and cellular differentiation .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . It’s also reported that decitabine can disrupt mitosis via DNMT1-DNA adducts .
Biochemical Pathways
Decitabine affects several biochemical pathways. It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .
Pharmacokinetics
The pharmacokinetics of decitabine is key to its therapeutic effect. The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in cellular behavior, including reduced proliferation and increased apoptosis . In the context of cancer treatment, decitabine can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation .
Action Environment
The action of decitabine can be influenced by various environmental factors. For instance, the efficacy of decitabine can be affected by the level of DNMT activity. Under low DNMT activity, only decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to decitabine are dramatically increased .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decitabine Impurity 6 typically involves the hydrolytic degradation of decitabine. This process can occur under acidic conditions, leading to the opening of the triazine ring and subsequent formation of various impurities . The reaction conditions often include the use of aqueous solutions and controlled pH levels to facilitate the degradation process.
Industrial Production Methods: In industrial settings, the production of decitabine and its impurities, including this compound, involves lyophilization (freeze-drying) to stabilize the compound and minimize impurity formation . The bulk solution containing decitabine is prepared and then lyophilized in vials to ensure stability and reduce the amount of impurities .
Chemical Reactions Analysis
Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or primary amines are often employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Decitabine Impurity 6 has several scientific research applications, including:
Biology: Research on this compound helps in understanding the biological effects of decitabine and its metabolites.
Comparison with Similar Compounds
Azacitidine: Another cytidine analog that functions as a hypomethylating agent.
5-Azacytidine: A compound similar to azacitidine, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness of Decitabine Impurity 6: this compound is unique due to its specific formation pathway and its role as a degradation product of decitabine. Its presence can indicate the stability and quality of decitabine formulations, making it an important compound for analytical and quality control purposes .
Properties
CAS No. |
78185-66-7 |
---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.